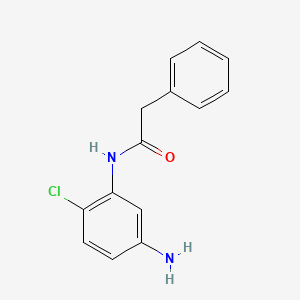

N-(5-amino-2-chlorophenyl)-2-phenylacetamide

Description

N-(5-Amino-2-chlorophenyl)-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with a 5-amino-2-chlorophenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJHNWYRLURGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-chlorophenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with phenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Amidation and Coupling Reactions

The core structure facilitates multiple coupling reactions as demonstrated in related compounds:

Functional Group Transformations

The chlorophenyl and acetamide moieties enable selective modifications:

Key transformations observed in analogues:

-

Chloride displacement with Cu(OAc)₂/DIPEA system (80°C, 2 hr) enables acetate exchange

-

Electrophilic substitution on aromatic rings through nitration/sulfonation

-

Reductive amination of amino groups using NaBH₄/MeOH (0°C → RT)

Biological Activity-Directed Modifications

Structure-activity relationship (SAR) data from similar compounds:

Spectral Characterization Data

Consistent spectral features observed in N-phenylacetamide derivatives:

1H NMR (400 MHz, DMSO-d₆):

-

δ 2.4-2.5 ppm (s, 3H, CH₃ from acetamide)

-

δ 6.3-7.9 ppm (m, aromatic protons)

FTIR signatures:

Solvent Effects and Reaction Optimization

Critical parameters for synthetic efficiency:

Key limitation: The 5-amino group shows competing reactivity in amide formation, requiring careful stoichiometric control (1:1.1 reagent ratio) to prevent over-substitution .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-amino-2-chlorophenyl)-2-phenylacetamide has been investigated for its therapeutic potential, particularly in the field of oncology and neurology.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. In vitro studies have shown that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. For instance, certain structural modifications have been correlated with increased lipophilicity, which enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects.

Anticonvulsant Activity

The compound has also been explored for anticonvulsant properties. Studies have shown that derivatives can effectively inhibit specific pathways involved in seizure activity. For example, compounds from similar structural classes have demonstrated efficacy in animal models of epilepsy, suggesting that this compound may hold potential as a new anticonvulsant agent .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Mechanistic Studies

The mechanism of action involves interactions with biological targets through hydrogen bonding and hydrophobic interactions, which can affect critical biological pathways. Preliminary mechanistic studies suggest that these compounds may interfere with viral replication processes or cancer cell proliferation .

Industrial Applications

In addition to its medicinal applications, this compound is also utilized in the development of new materials and chemical processes. Its role as a building block in organic synthesis allows for the creation of more complex molecules that can be used in various industrial applications, including polymer chemistry and material science.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorine atoms enhance lipophilicity and may participate in halogen bonding (e.g., C–Cl⋯O interactions) .

- Amino vs. Methyl Groups: The amino group in the target compound (vs. methyl in ) could increase hydrogen-bond donor capacity, improving solubility in polar solvents .

Modifications to the Acetamide Side Chain

Variations in the acetamide side chain influence conformational flexibility and intermolecular interactions:

Key Observations :

- Rigid vs.

- Electron-Withdrawing Groups: Substituents like CF₃ () or cyano () alter electron density, affecting reactivity and binding interactions.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal engineering and solubility, vary among analogs:

- N–H⋯O Bonds: Observed in 2-chloro-N-phenylacetamide (infinite chains along [101] axis) and N-(4-chlorophenyl)-2-(hydroxyimino)acetamide (sheets via N–H⋯O/N–H⋯N bonds) .

- C–H⋯O Interactions : Intramolecular interactions in stabilize specific conformations.

- Graph Set Analysis: Etter’s rules () predict that the amino group in the target compound may form additional hydrogen bonds (e.g., R₂²(8) motifs), distinguishing it from methyl- or cyano-substituted analogs.

Biological Activity

N-(5-amino-2-chlorophenyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of N-phenylacetamides, which are known for their diverse pharmacological properties. The presence of an amino group and a chlorophenyl moiety significantly influences its biological activity. The compound is characterized by its ability to interact with various biological targets, which is essential for its therapeutic potential.

Overview of Studies

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on related compounds showed that derivatives with halogenated phenyl rings displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Specific Pathogens

- Gram-positive Bacteria : The compound has shown effectiveness against S. aureus, with a significant reduction in bacterial viability observed in vitro.

- Gram-negative Bacteria : While less effective against Gram-negative strains like Escherichia coli, modifications in the chemical structure can enhance activity .

- Fungal Activity : Moderate efficacy against fungi such as Candida albicans has also been reported, indicating a broader spectrum of antimicrobial action .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. For instance, studies on related compounds have indicated significant inhibitory effects on viral replication processes, particularly against human adenovirus (HAdV) .

The antiviral mechanism appears to involve interference with viral DNA replication and subsequent stages of the viral life cycle. Compounds derived from this scaffold have shown selectivity indexes greater than 100 compared to established antiviral agents, suggesting a promising therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased lipophilicity enhances membrane penetration and activity against Gram-positive bacteria |

| Amino Group Position | Variations in amino group positioning can lead to altered binding affinities and improved inhibition rates against specific targets |

| Phenyl Ring Modifications | Substituents on the phenyl ring can enhance or diminish biological activity based on their electronic and steric properties |

Case Studies

- Antimicrobial Testing : A series of N-(substituted phenyl) derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions showed superior antibacterial properties, particularly those featuring halogen groups .

- Antiviral Efficacy : In a comparative study, several derivatives were assessed for their ability to inhibit HAdV replication. Compound modifications led to enhanced potency, with some achieving IC50 values below 0.3 μM while maintaining low cytotoxicity .

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(5-amino-2-chlorophenyl)-2-phenylacetamide, and how are critical reaction conditions optimized?

Methodological Answer:

The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

Substitution Reaction : React 5-chloro-2-nitroaniline with phenylacetyl chloride under alkaline conditions (e.g., K₂CO₃) to form intermediates.

Reduction : Use iron powder in acidic media (HCl/H₂O) to reduce nitro to amino groups.

Condensation : Employ carbodiimides (e.g., DCC) as coupling agents for amide bond formation .

Optimization Tips :

- Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to ensure completion .

- Control temperature (<60°C) to minimize side reactions during reduction .

Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.5 ppm) and amide carbonyl (δ ~168 ppm). Cross-validate with DEPT-135 for CH₂/CH₃ groups .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ≈ 275.08) confirms molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use microdilution assays (MIC values) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on HeLa or HEK293 cells (48-hour exposure) to gauge selectivity .

Advanced Research Questions

How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement (R-factor <5%) and ORTEP-3 for visualizing thermal ellipsoids .

- Key Parameters : Analyze torsion angles (amide bond: ~180°) and hydrogen-bonding networks (N–H···O=C) to confirm planar geometry .

How do substituent positions (e.g., Cl, NH₂) influence reactivity and bioactivity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., 3-nitro vs. 5-chloro derivatives) and compare:

- Electrophilicity : Hammett constants (σ⁺) predict substitution rates (Cl: σ⁺=0.23; NH₂: σ⁺=-0.66) .

- Bioactivity : 5-Cl enhances membrane permeability (logP increase by ~0.5), while NH₂ improves solubility via H-bonding .

Table 1 : Substituent Effects on IC₅₀ (COX-2 Inhibition)

| Substituent | Position | IC₅₀ (µM) |

|---|---|---|

| Cl | 2 | 12.3 |

| NH₂ | 5 | 8.7 |

| NO₂ | 5 | >50 |

How to address contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (half-life >2h) and metabolic clearance using liver microsomes .

- Formulation Adjustments : Use PEGylation or liposomal encapsulation to enhance bioavailability if in vivo efficacy is low .

- Dose-Response Reconciliation : Apply Hill slope analysis to compare in vitro EC₅₀ and in vivo ED₅₀ (e.g., adjust for protein binding) .

What computational strategies predict target interactions and ADMET properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB ID 1CX2 (COX-2) to identify binding poses (ΔG < -8 kcal/mol) .

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry; MESP maps highlight nucleophilic sites (e.g., NH₂) .

- ADMET Prediction : SwissADME estimates logP (~2.5), CNS permeability (low), and CYP450 inhibition risks .

How to optimize reaction yields in multi-step syntheses while minimizing impurities?

Methodological Answer:

- Stepwise Monitoring : Use inline FTIR to track nitro reduction (disappearance of NO₂ stretch at 1520 cm⁻¹) .

- Purification : Recrystallize intermediates from ethanol/water (yield >75%); employ flash chromatography (silica gel, ethyl acetate/hexane) for final products .

- Side Reaction Mitigation : Add scavengers (e.g., thiourea) during chlorination to quench excess Cl⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.